Azane;2-(carboxymethyldisulfanyl)acetic acid

Catalog No.
S783123
CAS No.
68223-93-8
M.F
C4H9NO4S2
M. Wt
199.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azane;2-(carboxymethyldisulfanyl)acetic acid

CAS Number

68223-93-8

Product Name

Azane;2-(carboxymethyldisulfanyl)acetic acid

IUPAC Name

azane;2-(carboxymethyldisulfanyl)acetic acid

Molecular Formula

C4H9NO4S2

Molecular Weight

199.3 g/mol

InChI

InChI=1S/C4H6O4S2.H3N/c5-3(6)1-9-10-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3

InChI Key

ZDFFWELTGGZIIU-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C(C(=O)O)SSCC(=O)O.N

The exact mass of the compound Acetic acid, 2,2'-dithiobis-, diammonium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair waving or straightening. However, this does not mean our product can be used or applied in the same or a similar way.

Azane;2-(carboxymethyldisulfanyl)acetic acid, commonly recognized in industry as diammonium dithiodiglycolate, is a highly water-soluble, dual-functional disulfide salt utilized primarily as a dynamic cross-linking agent and redox buffer in industrial and cosmetic chemistry. Structurally comprising a central disulfide bond flanked by two ammonium carboxylate groups, this compound is uniquely suited for controlling thiol-disulfide exchange reactions [1]. In procurement contexts, it is the standard choice for establishing thermodynamic equilibrium in keratin modification processes and serves as a biocompatible, film-forming cross-linker in polymer science, offering superior aqueous processability and safety profiles compared to conventional reactive cross-linking agents[2].

Substituting Azane;2-(carboxymethyldisulfanyl)acetic acid with generic alkaline buffers (such as diammonium phosphate) or standard oxidants fails because generic alternatives cannot replicate the specific Le Chatelier equilibrium required in thiol-based reduction systems [1]. When reducing agents like ammonium thioglycolate are used without their exact oxidized counterpart, the cleavage of disulfide bonds proceeds unchecked to completion, causing irreversible structural degradation in targeted proteins and polymers. Furthermore, attempting to use generic dicarboxylic acids for cross-linking lacks the dynamic, reversible nature of the central disulfide bond, resulting in static polymer networks that lack the self-healing or stimuli-responsive properties inherent to this specific compound [2].

Redox Equilibrium Control in Thiol-Based Reduction

In structural modification formulations, the addition of Azane;2-(carboxymethyldisulfanyl)acetic acid acts as a critical 'stop-action' agent. Formulations containing 2-22 wt% ammonium thioglycolate combined with 0.1-18 wt% of this target compound establish a thermodynamic equilibrium that intentionally prevents the reduction reaction from reaching 100% completion[1]. This mathematically extends the safe processing window and preserves structural integrity, whereas the baseline use of the reducing agent alone results in unchecked disulfide cleavage and catastrophic material failure [1].

Evidence DimensionReaction completion and processing safety window
Target Compound Data0.1–18 wt% target compound + reducing agent establishes self-limiting equilibrium
Comparator Or BaselineReducing agent alone (0% target compound) proceeds to 100% completion
Quantified DifferenceTarget prevents 100% disulfide cleavage, halting over-reduction; comparator causes structural overprocessing.
ConditionsAqueous thiol-disulfide exchange system at pH 7.5–8.7

Buyers formulating protein or polymer modifiers must procure this exact oxidized salt to prevent catastrophic over-reduction and ensure reproducible batch performance.

Aqueous Solubility and Polymer Cross-Linking Efficiency

Azane;2-(carboxymethyldisulfanyl)acetic acid demonstrates exceptional utility in the synthesis of biocompatible, water-soluble polymer networks. When reacted with organic acids, it forms polycarboxylic acid derivatives that maintain a high aqueous solubility constant of ≥ 10^-6 M [1]. This allows for the formulation of stable, encapsulated functional groups entirely in aqueous media, contrasting sharply with generic hydrophobic cross-linkers that require volatile organic solvents or suffer from premature precipitation during industrial scale-up [1].

Evidence DimensionAqueous solubility constant of cross-linked derivatives
Target Compound DataSolubility constant of ≥ 10^-6 M in water
Comparator Or BaselineStandard hydrophobic dicarboxylic cross-linkers
Quantified DifferenceTarget maintains high aqueous solubility; comparators require organic co-solvents or precipitate.
ConditionsAqueous polymer synthesis and formulation

Essential for manufacturers aiming to develop VOC-free, water-based film-forming polymers and biocompatible materials without solvent-handling overhead.

Ecotoxicity Profile for Industrial Scale-Up

For large-scale procurement, the environmental handling profile of a cross-linking agent is a major cost driver. Standardized OECD testing demonstrates that Azane;2-(carboxymethyldisulfanyl)acetic acid is practically non-toxic to aquatic life, exhibiting an EC50 > 100 mg/L in Daphnia magna and an LC50 > 100 mg/L in fish (OECD TG 203) [1]. This provides a massive handling and disposal advantage over conventional reactive cross-linkers, such as glutaraldehyde, which typically exhibit high aquatic toxicity (LC50 < 10 mg/L) and require stringent, costly wastewater treatment protocols[1].

Evidence DimensionAcute aquatic toxicity (LC50/EC50)
Target Compound DataEC50 and LC50 > 100 mg/L
Comparator Or BaselineConventional aldehyde cross-linkers (LC50 < 10 mg/L)
Quantified DifferenceTarget exhibits >10x lower aquatic toxicity, falling into the practically non-toxic category.
ConditionsOECD Guideline 203 (Fish) and Daphnia acute toxicity assays

Significantly reduces regulatory compliance and wastewater treatment costs for industrial-scale manufacturing facilities.

Redox-Buffered Keratin Modification Formulations

Directly following its ability to halt thiol-disulfide exchange before completion (Section 3), this compound is the industry standard for high-end cosmetic perming and straightening solutions. By incorporating 0.1-18 wt% of the compound alongside ammonium thioglycolate, formulators can create products with wide, forgiving processing windows that mathematically prevent structural over-reduction [1].

VOC-Free Biocompatible Film-Forming Polymers

Leveraging its high aqueous solubility (≥ 10^-6 M) and stable disulfide linkage (Section 3), this compound is ideal for synthesizing water-based, film-forming polymers. It is heavily utilized in biomedical and cosmetic materials where repairing damaged surfaces or encapsulating active ingredients is required without the use of toxic organic solvents[2].

Dynamic Covalent Chemistry (DCC) and Self-Healing Materials

Because the central disulfide bond remains dynamically active, Azane;2-(carboxymethyldisulfanyl)acetic acid is a prime precursor for self-healing hydrogels and stimuli-responsive materials. Its low ecotoxicity (EC50 > 100 mg/L) makes it a preferred, scalable cross-linker for environmentally friendly smart materials that respond to redox triggers in aqueous environments[3].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

198.99730012 Da

Monoisotopic Mass

198.99730012 Da

Heavy Atom Count

11

UNII

SI7895BMHH

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68223-93-8

Wikipedia

Diammonium dithiodiglycolate

Use Classification

Cosmetics -> Hair waving or straightening

General Manufacturing Information

Acetic acid, 2,2'-dithiobis-, ammonium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023

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